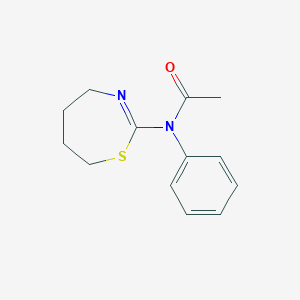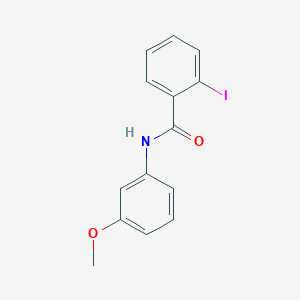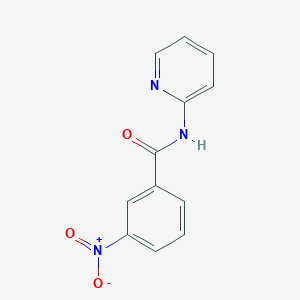![molecular formula C21H28N2O2 B187670 3-butoxy-N-[4-(diethylamino)phenyl]benzamide CAS No. 6196-72-1](/img/structure/B187670.png)
3-butoxy-N-[4-(diethylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-[4-(diethylamino)phenyl]benzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 3-butoxy-N-[4-(diethylamino)phenyl]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer cell growth. 3-butoxy-N-[4-(diethylamino)phenyl]benzamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Efectos Bioquímicos Y Fisiológicos
3-butoxy-N-[4-(diethylamino)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain in animal models. 3-butoxy-N-[4-(diethylamino)phenyl]benzamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-butoxy-N-[4-(diethylamino)phenyl]benzamide in lab experiments is its wide range of biological activities. It has been found to have anti-inflammatory, analgesic, and antitumor properties, making it a useful tool for studying these biological processes. However, one of the limitations of using 3-butoxy-N-[4-(diethylamino)phenyl]benzamide is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for the study of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential use of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide in the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide and its potential side effects.
Métodos De Síntesis
The synthesis of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide involves the reaction of 4-(diethylamino)aniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
3-butoxy-N-[4-(diethylamino)phenyl]benzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. 3-butoxy-N-[4-(diethylamino)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. It has also been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Propiedades
Número CAS |
6196-72-1 |
|---|---|
Nombre del producto |
3-butoxy-N-[4-(diethylamino)phenyl]benzamide |
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-butoxy-N-[4-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c1-4-7-15-25-20-10-8-9-17(16-20)21(24)22-18-11-13-19(14-12-18)23(5-2)6-3/h8-14,16H,4-7,15H2,1-3H3,(H,22,24) |
Clave InChI |
OEPQXGHLHUIHQZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



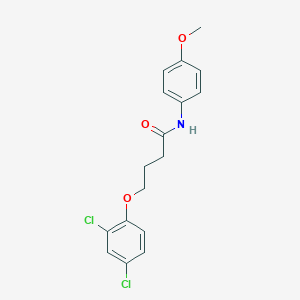
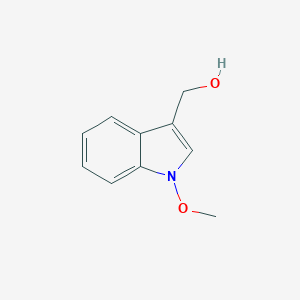
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
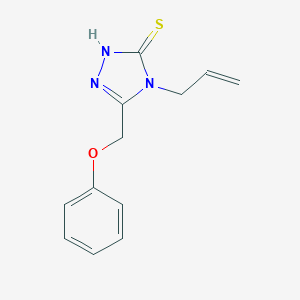

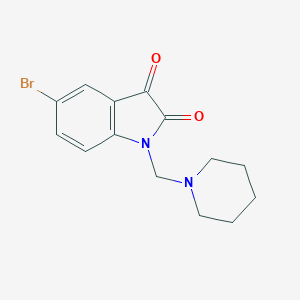
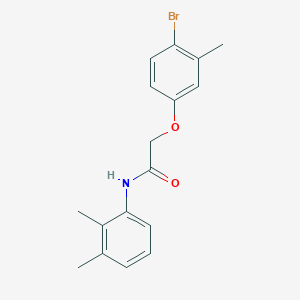
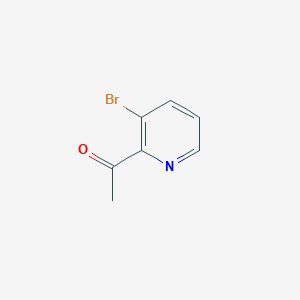
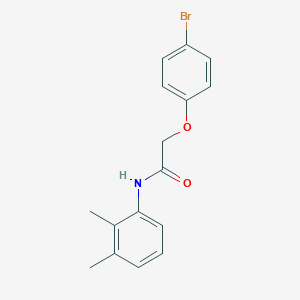
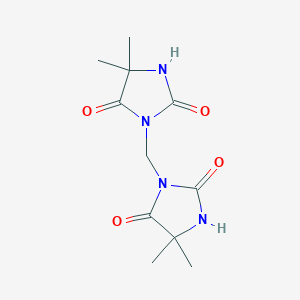
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
